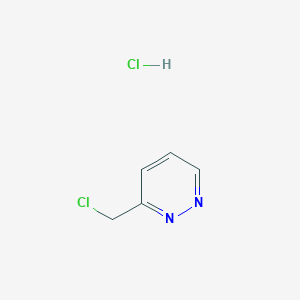

3-(Chloromethyl)pyridazine hydrochloride

CAS No.: 27349-66-2

Cat. No.: VC3753863

Molecular Formula: C5H6Cl2N2

Molecular Weight: 165.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27349-66-2 |

|---|---|

| Molecular Formula | C5H6Cl2N2 |

| Molecular Weight | 165.02 g/mol |

| IUPAC Name | 3-(chloromethyl)pyridazine;hydrochloride |

| Standard InChI | InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H |

| Standard InChI Key | LPKSYVXQAWQCSP-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1)CCl.Cl |

| Canonical SMILES | C1=CC(=NN=C1)CCl.Cl |

Introduction

Chemical Identity and Properties

Basic Identification

3-(Chloromethyl)pyridazine hydrochloride is the hydrochloride salt of 3-(Chloromethyl)pyridazine. The compound features a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) with a chloromethyl group at the 3-position, and exists as a hydrochloride salt.

Physical and Chemical Properties

The compound has the following key properties:

Table 1: Physical and Chemical Properties of 3-(Chloromethyl)pyridazine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 27349-66-2 |

| Molecular Formula | C₅H₆Cl₂N₂ |

| Molecular Weight | 165.02 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

The parent compound, 3-(Chloromethyl)pyridazine (before salt formation), has the following properties:

Table 2: Properties of Parent Compound 3-(Chloromethyl)pyridazine

| Property | Value |

|---|---|

| CAS Number | 41227-72-9 |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.560 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 282.3±15.0 °C at 760 mmHg |

| Flash Point | 151.6±6.0 °C |

| LogP | -0.50 |

The compound becomes more water-soluble in its hydrochloride salt form compared to the free base, making it more suitable for certain applications requiring aqueous conditions .

Synthesis Methods

Standard Synthetic Approach

The synthesis of 3-(Chloromethyl)pyridazine hydrochloride typically begins with 3-methylpyridazine as the starting material. The key step involves chlorination of the methyl group.

Table 3: Synthesis Reaction Parameters

| Parameter | Specification |

|---|---|

| Starting Material | 3-methylpyridazine |

| Chlorinating Agent | Trichloroisocyanuric acid |

| Solvent | Chloroform (CHCl₃) |

| Reaction Conditions | Reflux, overnight |

| Purification | Filtration, washing, and concentration |

| Yield | Approximately 80% |

Detailed Synthesis Procedure

A documented synthesis method involves the following steps:

-

Trichloroisocyanuric acid (148 mg, 0.6 mmol) is added in portions to a mixture of 3-methylpyridazine (145 μL, 1.6 mmol) in chloroform under reflux conditions.

-

The reaction mixture is stirred at reflux overnight.

-

After cooling, the mixture is filtered.

-

The filtrate is diluted with dichloromethane (DCM).

-

The organic layer is washed with an aqueous solution of 1M NaOH followed by brine.

-

The organic phase is dried over MgSO₄ and concentrated under reduced pressure.

-

The resulting 3-(Chloromethyl)pyridazine (205 mg, 80% yield) can be converted to the hydrochloride salt using HCl in an appropriate solvent.

-

The salt formation increases stability and water solubility of the compound .

Mass spectrometry confirms the identity of the intermediate compound with mass calculated for C₅H₅ClN₂ as 128.0 and m/z found as 129 [M+H]⁺ .

Chemical Reactivity and Applications

Reactive Sites

The 3-(Chloromethyl)pyridazine hydrochloride possesses several reactive sites that make it valuable in organic synthesis:

-

The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions.

-

The pyridazine nitrogen atoms can participate in coordination chemistry with metals.

-

The aromatic ring can undergo electrophilic aromatic substitution reactions, though typically requiring activation.

Applications in Organic Synthesis

The compound is primarily used as a building block in the synthesis of more complex molecules, particularly:

-

Pharmaceutical intermediates for heterocyclic drug candidates

-

Agrochemical precursors

-

Specialty materials where pyridazine moieties are desired

Similar chloromethylated heterocycles have been used in patent literature for various applications, suggesting comparable utility for this compound .

Structural Comparisons with Related Compounds

Comparison with Similar Compounds

It is important to distinguish 3-(Chloromethyl)pyridazine hydrochloride from similar compounds that appear in the literature:

Table 4: Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| 3-(Chloromethyl)pyridazine hydrochloride | 27349-66-2 | C₅H₆Cl₂N₂ | 165.02 | Subject compound |

| 3-(Chloromethyl)pyridazine | 41227-72-9 | C₅H₅ClN₂ | 128.560 | Free base form |

| 3-(Chloromethyl)-4-methylpyridazine hydrochloride | 1956370-79-8 | C₆H₈Cl₂N₂ | Not specified | Additional methyl group at position 4 |

| 3-chloro-6-(chloromethyl)pyridazine hydrochloride | 1420865-79-7 | C₅H₅Cl₃N₂ | 199.4656 | Additional chlorine at position 6 |

| 3-(Chloromethyl)pyridine hydrochloride | 6959-48-4 | C₆H₇ClN- HCl | Not specified | Pyridine instead of pyridazine ring |

The structural differences in these related compounds can significantly affect their chemical behaviors and applications .

Research Significance

Importance in Medicinal Chemistry

Pyridazine derivatives have shown significant biological activities including:

-

Antimicrobial properties

-

Anti-inflammatory effects

-

Potential anticancer activities

-

Central nervous system activities

The chloromethyl group provides a reactive handle for further functionalization, allowing medicinal chemists to create libraries of compounds for structure-activity relationship studies .

Related Research Findings

While specific research on 3-(Chloromethyl)pyridazine hydrochloride itself is limited in the provided search results, related compounds have been studied for their biological activities. For instance, the structurally similar 3-(Chloromethyl)pyridine hydrochloride has been evaluated for potential carcinogenicity in Fischer 344 rats and B6C3F1 mice, indicating the importance of toxicological assessments for these types of compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume